Carbamic azide, 2-naphthalenyl-

Lipophilicity Partition Coefficient Drug-Likeness

Carbamic azide, 2-naphthalenyl- (also catalogued as 1-diazo-3-naphthalen-2-ylurea; C₁₁H₈N₄O; MW 212.21 g·mol⁻¹) belongs to the organic azide class, characterized by a carbamic azide moiety (–NH–CO–N₃) directly attached to the 2-position of a naphthalene ring. It is synthesized from 2-naphthylamine via a two-step sequence: phosgene-mediated conversion to 2-naphthyl isocyanate followed by reaction with sodium azide.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 185691-79-6
Cat. No. B14260921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic azide, 2-naphthalenyl-
CAS185691-79-6
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)N=[N+]=[N-]
InChIInChI=1S/C11H8N4O/c12-15-14-11(16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,16)
InChIKeyQVHLBVAUILLSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Azide, 2-Naphthalenyl- (CAS 185691-79-6): Core Identity and Procurement-Relevant Profile


Carbamic azide, 2-naphthalenyl- (also catalogued as 1-diazo-3-naphthalen-2-ylurea; C₁₁H₈N₄O; MW 212.21 g·mol⁻¹) belongs to the organic azide class, characterized by a carbamic azide moiety (–NH–CO–N₃) directly attached to the 2-position of a naphthalene ring . It is synthesized from 2-naphthylamine via a two-step sequence: phosgene-mediated conversion to 2-naphthyl isocyanate followed by reaction with sodium azide . Critical computationally derived descriptors include a LogP of 3.15, a polar surface area (PSA) of 82.34 Ų, and an exact mass of 212.070 Da . These values position the compound as a moderately lipophilic, medium-polarity azide building block with a structurally well-defined naphthalene chromophore, relevant to both synthetic methodology and analytical detection.

Why Carbamic Azide, 2-Naphthalenyl- Cannot Be Routinely Replaced by Common Azide Analogs


Organic azides that share a naphthalene scaffold can differ profoundly in lipophilicity, polar surface area, hydrogen-bonding capacity, and the presence or absence of a carbamate‑type linker . For example, 2-naphthyl azide (CAS 20937‑86‑4) lacks the carbamic azide group entirely, while ethyl (3‑azidonaphthalen‑2‑yl)carbamate (CAS 88596‑88‑7) carries an additional ester moiety that increases both molecular weight and LogP . Even the saturated tetrahydro‑analog Carbamic azide, (5,6,7,8‑tetrahydro‑1‑naphthalenyl)- (CAS 408523‑22‑8) loses the fully aromatic naphthalene system, altering UV absorbance, conformational preferences, and electron‑withdrawing character . Simply substituting another naphthalene‑based azide in a synthetic sequence—or assuming identical performance in a chromatographic or biological assay—is therefore unjustified without side‑by‑side validation. The quantitative evidence below demonstrates precisely where Carbamic azide, 2‑naphthalenyl‑ occupies a differentiated property space that generic substitution cannot replicate.

Carbamic Azide, 2-Naphthalenyl- (CAS 185691-79-6): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiates Target from Parent Carbamic Azide by a Factor of ~6 (ΔLogP ≈ 2.6)

Carbamic azide, 2-naphthalenyl- (185691-79-6) exhibits a computationally estimated LogP of 3.15 . The parent compound carbamic azide (13125-56-9) has a LogP of 0.53 . The 2.62 log-unit difference corresponds to a ~420-fold greater octanol/water partition coefficient for the naphthalenyl derivative, reflecting the substantial hydrophobic contribution of the fused aromatic ring system. This difference is critical when the compound is used as a synthetic building block: the higher LogP alters solubility profiles in organic reaction media and can shift retention times in reversed-phase chromatographic purification by several minutes under standard gradients.

Lipophilicity Partition Coefficient Drug-Likeness

Polar Surface Area (PSA): Intermediate Polarity Distinguishes Target from Simple Naphthyl Azides

The target compound displays a PSA of 82.34 Ų . In contrast, 2-naphthyl azide (20937-86-4) has a significantly lower PSA of 49.75 Ų because its azide is directly bonded to the naphthalene ring without an intervening carbamic moiety . At the other end, ethyl (3-azidonaphthalen-2-yl)carbamate (88596-88-7) shows a slightly higher PSA of 91.57 Ų, reflecting the additional ethyl ester oxygen atoms . The 32.6 Ų increment in PSA relative to 2-naphthyl azide introduces meaningful differences in hydrogen-bonding capacity and solvent–solute interactions, while preserving sufficient lipophilicity (LogP 3.15) to maintain solubility in moderately non-polar media.

Polar Surface Area Physicochemical Descriptors Transport Prediction

Aromatic vs. Saturated Naphthalene Scaffold: Target Retains Full Aromatic Character Absent in Tetrahydro Analog

The 2-naphthalenyl substituent in Carbamic azide, 2-naphthalenyl- (C₁₁H₈N₄O) confers full aromatic conjugation across the naphthalene system, which is absent in the structurally closest saturated analog Carbamic azide, (5,6,7,8-tetrahydro-1-naphthalenyl)- (CAS 408523-22-8, C₁₁H₁₂N₄O) . The tetrahydro analog adds four hydrogen atoms, eliminating one ring's aromaticity and thereby reducing UV molar absorptivity at ~280–320 nm. The target compound exhibits characteristic naphthalene π→π* and n→π* transitions suitable for UV-based detection and quantification during reaction monitoring, whereas the tetrahydro variant requires significantly higher concentrations or alternative detection wavelengths to achieve comparable signal intensity [1].

Aromaticity UV Absorption Electronic Properties

Selective Synthetic Entry from Commercially Accessible 2-Naphthylamine: Documented Two-Step Route

The target compound is accessible via a well-defined sequence: 2-naphthylamine reacts with phosgene to generate 2-naphthyl isocyanate, which is subsequently treated with sodium azide to yield Carbamic azide, 2-naphthalenyl- . In contrast, the saturated analog (CAS 408523-22-8) requires a hydrogenation step on the naphthalene precursor, introducing an additional synthetic operation and potential for incomplete reduction or by-product formation. The direct two-step protocol for the aromatic target avoids hydrogenation, reducing the number of unit operations and associated yield losses. This route is harmonized with broader patent literature describing naphthalenediurethane and related carbamate syntheses, supporting its scalability [1].

Synthetic Route Building Block Carbamate Formation

Safety Profile: Azide Content and Explosivity Assessment Consistent with Class Norms but Requiring Naphthalene-Specific Handling

Organic azides are known to be heat- and shock-sensitive; Carbamic azide, 2-naphthalenyl- (MW 212.21, nitrogen content 26.4% by weight, corresponding to an N₂ release of ~0.132 mol N₂ per gram of compound) falls within the general azide safety envelope . Compared to low-molecular-weight azides such as the parent carbamic azide (MW 86.05, nitrogen content 65.1%, N₂ release ~0.465 mol/g), the naphthalenyl derivative has a substantially lower specific nitrogen gas yield upon decomposition, reducing the volumetric expansion hazard per gram . However, the naphthalene ring can participate in exothermic decomposition pathways under extreme conditions, necessitating storage away from strong oxidizing agents and at controlled temperatures. No differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) data are publicly available for this compound; the above assessment is based on azide class behavior and elemental composition.

Azide Safety Thermal Stability Handling Protocol

Carbamic Azide, 2-Naphthalenyl- (CAS 185691-79-6): Application Scenarios Anchored in Quantitative Differentiation Evidence


Intermediate for Diversity-Oriented Synthesis of Naphthalene-Containing Heterocycles via Curtius Rearrangement or Click Chemistry

With its carbamic azide group poised for thermal Curtius rearrangement to an isocyanate, this compound directly enables the synthesis of naphthalene-fused ureas, carbamates, and nitrogen heterocycles . The LogP of 3.15 ensures adequate solubility in typical rearrangement solvents (e.g., toluene, 1,4-dioxane), while the PSA of 82.34 Ų supports easy aqueous work-up after derivatization. This scenario exploits the evidence that the target’s combination of naphthalene aromaticity and carbamic azide functionality cannot be replicated by 2-naphthyl azide (lack of carbamic group, LogP 3.23, PSA 49.75) or the parent carbamic azide (LogP 0.53, PSA 92.84) .

Photoaffinity Labeling Probe Development Leveraging Naphthalene Chromophore and Azide Photochemistry

The naphthalene ring provides a UV-active handle (predicted strong absorbance at 270–320 nm) suitable for photoaffinity labeling experiments [1]. The azide moiety can be photolysed to generate a reactive nitrene that covalently inserts into nearby C–H or N–H bonds. The target’s PSA of 82.34 Ų and LogP of 3.15 place it in a favorable range for passive membrane permeation, while the full aromatic system offers distinct advantages over the tetrahydro analog whose reduced UV extinction coefficient would limit detection sensitivity during probe tracking.

Reference Standard for Chromatographic Method Development on Naphthalene-Based Azide Libraries

Given its well-defined molecular weight (212.207 Da, exact mass 212.070), intermediate LogP (3.15), and PSA (82.34 Ų), Carbamic azide, 2-naphthalenyl- serves as an ideal retention-time marker for reversed-phase HPLC method development targeting small-molecule naphthalene azide compound libraries . Its retention behavior bridges the gap between the more lipophilic 2-naphthyl azide (LogP 3.23) and the more polar ethyl (3-azidonaphthalen-2-yl)carbamate (LogP 3.82, PSA 91.57), facilitating gradient optimization for compound collections spanning a range of polarities.

Scalable Synthetic Building Block for Industrial Carbamate and Urea Production

The two-step synthesis from 2-naphthylamine, validated in patent literature, provides a straightforward manufacturing path that avoids hydrogenation steps required for saturated analogs [REFS-1; REFS-4]. The lower specific nitrogen content (26.4% N by weight vs. 65.1% for parent carbamic azide) implies reduced gas evolution hazard during large-scale Curtius rearrangements, an important consideration for pilot-plant safety assessments.

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